Cas no 1511026-42-8 (3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid)

3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid
- EN300-1811884
- SY340604
- 1511026-42-8
-
- インチ: 1S/C10H9FO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)
- InChIKey: FMJNKVNHZOKNIT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1CC(C(=O)O)=O)OC
計算された属性
- せいみつぶんしりょう: 212.04848693g/mol
- どういたいしつりょう: 212.04848693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.6Ų
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811884-0.05g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1811884-10.0g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1811884-5g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1811884-5.0g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-1811884-1.0g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-1811884-1g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1811884-10g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1811884-0.25g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1811884-0.1g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1811884-2.5g |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
1511026-42-8 | 2.5g |
$1230.0 | 2023-09-19 |
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acidに関する追加情報
Introduction to 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid (CAS No. 1511026-42-8) and Its Applications in Modern Chemical Biology
The compound 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid (CAS No. 1511026-42-8) represents a significant advancement in the field of chemical biology, particularly in the development of novel pharmaceutical agents and biochemical probes. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in modulating biological pathways and its role as a key intermediate in synthetic chemistry. The presence of both a fluoro substituent and a methoxy group on the aromatic ring enhances its pharmacological properties, making it a valuable candidate for further investigation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design, owing to their ability to improve metabolic stability, binding affinity, and overall bioavailability. The fluoro group at the 2-position of the phenyl ring in 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid contributes to these advantages by enhancing the compound's lipophilicity and interaction with biological targets. This feature has been particularly exploited in the development of kinase inhibitors, where fluorine substitution often leads to more potent and selective agents.
The methoxy group at the 6-position further modulates the electronic properties of the aromatic ring, influencing both the compound's solubility and its reactivity in biochemical pathways. This dual substitution pattern makes 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid a versatile scaffold for designing molecules that can interact with a wide range of biological targets. For instance, researchers have explored its potential as an intermediate in the synthesis of protease inhibitors, which are critical for treating various inflammatory and infectious diseases.
In addition to its pharmacological applications, 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid has shown promise as a tool compound in biochemical research. Its structural motif allows for facile derivatization, enabling scientists to generate libraries of analogs with tailored properties. These derivatives can be used to investigate enzyme mechanisms, probe protein-ligand interactions, and develop new therapeutic strategies. The compound's stability under various chemical conditions also makes it suitable for high-throughput screening assays, where robustness and reproducibility are paramount.
One notable area where this compound has been applied is in the study of inflammatory diseases. Researchers have utilized derivatives of 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid to identify novel inhibitors of cyclooxygenase (COX) enzymes, which play a central role in inflammation. By modifying the carboxylic acid moiety and the aromatic ring substituents, scientists have been able to develop compounds that exhibit high selectivity for COX-2 over COX-1, reducing gastrointestinal side effects associated with non-selective COX inhibitors.
The synthesis of 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid also presents an interesting challenge from a chemical perspective. The presence of both fluorine and methoxy groups requires careful optimization of reaction conditions to ensure high yields and purity. Advances in fluorination techniques have made it possible to introduce fluorine atoms into complex molecules with greater precision, while protecting groups strategies have been refined to handle the reactive hydroxyl and carboxylic acid functionalities. These synthetic advancements have not only improved access to this compound but also provided insights into general methodologies for constructing fluorinated aromatic systems.
Recent computational studies have further illuminated the mechanistic aspects of reactions involving 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at an atomic level. These studies have revealed that the fluoro and methoxy substituents play critical roles in determining binding affinity and orientation within active sites. Such insights are invaluable for rational drug design, allowing chemists to make informed modifications to enhance potency and selectivity.
The impact of this compound extends beyond academic research; it has also caught the attention of pharmaceutical companies looking for novel starting materials for drug discovery programs. The ability to derivatize 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid into structurally diverse molecules has led to several patents being filed for new therapeutic candidates. These efforts highlight the compound's potential as a building block for next-generation drugs targeting various diseases.
In conclusion,3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid (CAS No. 1511026-42-8) is a multifaceted compound with significant implications in chemical biology and pharmaceutical development. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for researchers exploring new therapeutic interventions. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly important role in advancing medical science.
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